molecular formula C10H11NO3S B11883718 6-methoxy-1-(methylsulfonyl)-1H-indole CAS No. 88131-66-2

6-methoxy-1-(methylsulfonyl)-1H-indole

Cat. No.: B11883718
CAS No.: 88131-66-2
M. Wt: 225.27 g/mol
InChI Key: FEPGDPAWBUWBKC-UHFFFAOYSA-N
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Description

6-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methoxy group (-OCH3) at the 6-position and a methylsulfonyl group (-SO2CH3) at the 1-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(methylsulfonyl)-1H-indole typically involves several steps, starting from commercially available precursors. One common method includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the indole with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Implementing advanced purification methods like recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl positions using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Methoxy-1-(methylsulfonyl)-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and specificity. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-tetralone: A structurally similar compound with a methoxy group at the 6-position but lacking the sulfonyl group.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a similar methoxy group but different core structure.

Uniqueness

6-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

CAS No.

88131-66-2

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

6-methoxy-1-methylsulfonylindole

InChI

InChI=1S/C10H11NO3S/c1-14-9-4-3-8-5-6-11(10(8)7-9)15(2,12)13/h3-7H,1-2H3

InChI Key

FEPGDPAWBUWBKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C

Origin of Product

United States

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